N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide
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Overview
Description
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with an ethyl group, a phenylacetamide moiety, and a methyl group. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 7-methyl-2-oxo-2H-chromen-4-yl acetic acid: This intermediate can be synthesized by the condensation of 7-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of N-phenylacetamide: The intermediate is then reacted with aniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form N-phenylacetamide.
Ethylation: The final step involves the ethylation of the amide nitrogen using ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or chromen-2-one derivatives.
Scientific Research Applications
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their activity.
Modulating receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(2-oxo-2H-chromen-4-yl)-N-phenylacetamide: Lacks the methyl group at the 7-position.
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-benzylacetamide: Contains a benzyl group instead of a phenyl group.
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylpropionamide: Has a propionamide moiety instead of an acetamide.
Uniqueness
N-ethyl-2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-ethyl-2-(7-methyl-2-oxochromen-4-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-21(16-7-5-4-6-8-16)19(22)12-15-13-20(23)24-18-11-14(2)9-10-17(15)18/h4-11,13H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRUVVPVJNMBIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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